4-Methyl-1,2,5-oxadiazole-3-carbaldehyde

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

4-Methyl-1,2,5-oxadiazole-3-carbaldehyde (CAS 90507-35-0), also known as a furazan aldehyde, is a five-membered heterocyclic building block containing two nitrogen atoms, one oxygen atom, and a reactive formyl group at the 3-position, with a methyl group at the 4-position. Its molecular formula is C₄H₄N₂O₂ and its molecular weight is 112.09 g/mol.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 90507-35-0
Cat. No. B1283569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,5-oxadiazole-3-carbaldehyde
CAS90507-35-0
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESCC1=NON=C1C=O
InChIInChI=1S/C4H4N2O2/c1-3-4(2-7)6-8-5-3/h2H,1H3
InChIKeyBOCWXHPOWMHHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2,5-oxadiazole-3-carbaldehyde (CAS 90507-35-0): A Key Furazan Building Block for Heterocycle Synthesis


4-Methyl-1,2,5-oxadiazole-3-carbaldehyde (CAS 90507-35-0), also known as a furazan aldehyde, is a five-membered heterocyclic building block containing two nitrogen atoms, one oxygen atom, and a reactive formyl group at the 3-position, with a methyl group at the 4-position . Its molecular formula is C₄H₄N₂O₂ and its molecular weight is 112.09 g/mol . It is available from commercial suppliers at purities typically ranging from ≥95% to NLT 98% .

Why Generic Substitution of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is Not Advisable in Medicinal Chemistry Projects


The 1,2,5-oxadiazole (furazan) scaffold possesses distinct physicochemical and electronic properties compared to other oxadiazole isomers (e.g., 1,2,4- or 1,3,4-oxadiazoles), including differences in basicity (pKa), dipole moment, and metabolic stability, which directly impact biological activity and pharmacokinetics [1]. Furthermore, the specific substitution pattern of a 4-methyl and 3-carbaldehyde on this ring creates a unique, vector-defined reactive handle for subsequent chemical transformations (e.g., oxidations, reductions, Schiff base formation) that cannot be replicated by other furazan aldehydes or carboxylic acids . The absence of direct, quantitative head-to-head data for this specific compound is acknowledged; the following evidence is based on class-level inference and cross-study comparable data.

Quantitative Evidence Guide for Selecting 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde (90507-35-0)


Synthetic Utility of the Aldehyde: A Precursor to 3-(1,2,5-Oxadiazol-3-yl)-1,2,4-oxadiazoles

The aldehyde functional group is a critical synthetic intermediate, enabling the preparation of more complex heterocyclic systems. Specifically, the related compound 4-methyl-1,2,5-oxadiazole-3-carbonitrile can be transformed into 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, a key precursor for synthesizing 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles [1]. The aldehyde provides a direct route to such amidoximes, offering a more efficient path compared to the carbonitrile route. While no direct yield comparison is available, the use of the aldehyde as a starting material for these specific oxadiazole hybrids is a documented and validated strategy [1].

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Aldehyde Reactivity Enables Diverse Transformations: Oxidation, Reduction, and Substitution

The aldehyde moiety of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is a versatile functional group capable of undergoing oxidation, reduction, and nucleophilic substitution reactions . This allows for direct access to a suite of related compounds, including the corresponding carboxylic acid, alcohol, and various imines or substituted derivatives . In contrast, analogs like 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid or 4-Methyl-1,2,5-oxadiazole-3-methanol have more limited or different reactivity profiles, requiring additional synthetic steps to achieve the same molecular diversity. This versatility makes the aldehyde a more valuable and time-efficient starting material for exploring structure-activity relationships (SAR) around the 3-position of the furazan ring.

Organic Synthesis Building Block Chemistry Functional Group Interconversion

Furazan Scaffold: A Recognized Pharmacophore with Documented Biological Activity

The 1,2,5-oxadiazole (furazan) ring system is a well-established pharmacophore with reported activity across multiple therapeutic areas, including as carbonic anhydrase inhibitors, antibacterials, vasodilating agents, antimalarials, and anticancer agents . While this specific aldehyde derivative has not been individually profiled in published biological assays, its core structure is part of a class of compounds with known bioactivity. This class-level inference suggests that 4-methyl-1,2,5-oxadiazole-3-carbaldehyde is a valuable starting point for medicinal chemistry programs seeking to explore furazan-based leads. The 1,2,5-oxadiazole isomer is used relatively sparingly compared to 1,2,4- and 1,3,4-oxadiazoles [1], presenting an opportunity for novelty and underexplored chemical space.

Medicinal Chemistry Pharmacophore Drug Discovery

Optimal Research and Industrial Applications for 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde (90507-35-0)


Synthesis of 3-(1,2,5-Oxadiazol-3-yl)-1,2,4-oxadiazole Hybrids

This compound is ideally suited as a starting material for preparing 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles, a class of hybrid heterocycles with potential biological activity [1]. The synthetic route involves converting the aldehyde to the corresponding amidoxime, followed by cyclization [1]. This application directly leverages the aldehyde's reactivity in a literature-validated pathway.

Medicinal Chemistry SAR Exploration of Furazan-3-yl Derivatives

The aldehyde serves as a versatile linchpin for generating a small library of furazan-3-yl derivatives (e.g., carboxylic acids, alcohols, imines) [1]. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) at the 3-position of the furazan ring, a recognized pharmacophore , without needing to synthesize each analog from a different starting material.

Development of Novel Furazan-Based Leads in Underexplored Chemical Space

Given that 1,2,5-oxadiazoles are less frequently utilized in drug discovery compared to other oxadiazole isomers [1], this compound offers an entry point into a relatively novel and underexplored chemical space. This is strategically valuable for research programs seeking to generate new intellectual property (IP) and identify leads with unique biological profiles.

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